molecular formula C28H26ClFN4O B449609 4-(TERT-BUTYL)-N'-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE

4-(TERT-BUTYL)-N'-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE

Cat. No.: B449609
M. Wt: 489g/mol
InChI Key: ZLHRIWZSOXMCBJ-WCMJOSRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(TERT-BUTYL)-N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE typically involves the condensation of a hydrazide with an aldehyde or ketone. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors
  • Automated synthesis systems
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)-N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **4-(TERT-BUTYL)-N’-{(E)-1-[1-(2-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE
  • **4-(TERT-BUTYL)-N’-{(E)-1-[1-(6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE

Uniqueness

4-(TERT-BUTYL)-N’-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE is unique due to its specific substitution pattern on the benzyl and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H26ClFN4O

Molecular Weight

489g/mol

IUPAC Name

4-tert-butyl-N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C28H26ClFN4O/c1-28(2,3)22-14-12-20(13-15-22)27(35)32-31-16-21-17-34(18-23-24(29)10-7-11-25(23)30)33-26(21)19-8-5-4-6-9-19/h4-17H,18H2,1-3H3,(H,32,35)/b31-16+

InChI Key

ZLHRIWZSOXMCBJ-WCMJOSRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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